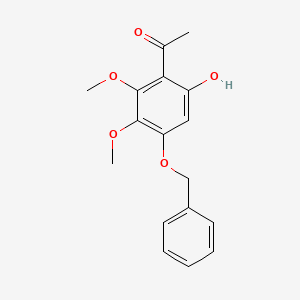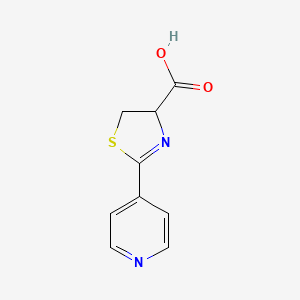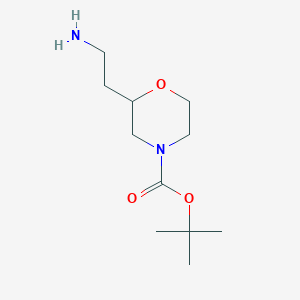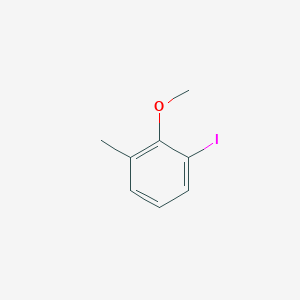
2-Phenylquinazoline
概要
説明
2-Phenylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The structure of this compound consists of a quinazoline core with a phenyl group attached at the second position.
作用機序
Target of Action
2-Phenylquinazoline is a derivative of quinazoline, a heterocyclic compound that has been associated with a wide range of biological activities Quinazoline derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological responses .
Mode of Action
Quinazoline derivatives have been reported to exhibit concentration-dependent activity, suggesting that they may interact with their targets in a dose-dependent manner .
Biochemical Pathways
For instance, some quinazoline compounds have been found to induce the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the detoxification of reactive quinones and quinone imines .
Pharmacokinetics
The biological activity of quinazoline derivatives has been reported to be concentration-dependent, suggesting that their bioavailability may be a critical factor in their efficacy .
Result of Action
Quinazoline derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This suggests that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the biological activity of quinazoline derivatives can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the specific conditions of the biological environment .
生化学分析
Biochemical Properties
2-Phenylquinazoline has been found to interact with various enzymes, proteins, and other biomolecules. For instance, certain derivatives of this compound have exhibited α-glucosidase inhibitory activity . This suggests that this compound may play a role in biochemical reactions involving this enzyme.
Cellular Effects
The effects of this compound on cellular processes are diverse. For example, certain this compound derivatives have shown potential as dual inhibitors of VEGFR-2, which could have implications for cell signaling pathways . Additionally, some this compound compounds have demonstrated analgesic and anti-inflammatory activity, suggesting an impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and can vary depending on the specific derivative and biological context. For instance, certain this compound derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition could potentially lead to changes in gene expression and other downstream effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, certain this compound derivatives have shown time-dependent analgesic activity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, certain this compound derivatives have shown dose-dependent analgesic activity
Metabolic Pathways
This compound may be involved in various metabolic pathways. For example, it has been suggested that this compound derivatives may interact with enzymes involved in carbohydrate metabolism, such as α-glucosidase
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylquinazoline can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with benzaldehyde in the presence of a catalyst. Another method includes the reaction of 2-aminobenzonitrile with phenylacetylene under basic conditions to form the quinazoline ring.
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions. For instance, the use of ruthenium pincer complexes has been reported to efficiently catalyze the synthesis of quinazoline derivatives via acceptorless dehydrogenative coupling reactions .
化学反応の分析
Types of Reactions: 2-Phenylquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring or the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagent used.
科学的研究の応用
2-Phenylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific electronic and optical properties.
類似化合物との比較
Quinazolinone: Similar in structure but contains a carbonyl group at the fourth position.
2-Phenylquinoxaline: Contains a quinoxaline core instead of a quinazoline core.
4-Phenylquinazoline: The phenyl group is attached at the fourth position instead of the second.
Uniqueness: 2-Phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its ability to inhibit specific enzymes and its diverse range of applications make it a valuable compound in both research and industrial settings .
特性
IUPAC Name |
2-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDAVZWCRBHDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877389 | |
| Record name | QUINAZOLINE, 2-PHENYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25855-20-3 | |
| Record name | QUINAZOLINE, 2-PHENYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Phenylquinazoline?
A1: The molecular formula of this compound is C14H10N2, and its molecular weight is 206.24 g/mol.
Q2: What are some common spectroscopic techniques used to characterize this compound derivatives?
A2: Researchers commonly employ a variety of spectroscopic techniques to characterize these compounds, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique is crucial for determining the structure and purity of synthesized compounds. [] []
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [] [] []
- Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. [] []
- X-ray Diffraction: For solid-state structural analysis, especially single-crystal X-ray diffraction, provides precise information about the three-dimensional arrangement of atoms within the molecule. [] []
Q3: Can you describe an efficient method for synthesizing 2-phenylquinazolines?
A3: A facile and efficient synthesis of 2-phenylquinazolines involves using ceric ammonium nitrate (CAN) as a catalyst. This method allows for the creation of various this compound derivatives by reacting 2-aminobenzophenones with benzylamines in acetonitrile in the presence of CAN and tert-butyl hydroperoxide (TBHP). []
Q4: Are there alternative synthetic approaches for 2-phenylquinazolines?
A4: Yes, several alternative approaches exist, including:
- Microwave-Assisted Synthesis: This method provides a rapid and efficient route for synthesizing key intermediates like 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh), crucial building blocks for diverse this compound derivatives. []
- Metal-Free Oxidative Cyclization: A more recent method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and TBHP to induce oxidative cyclization of 2-aminophenyl ketones and benzylamines, offering a metal-free route to 2-phenylquinazolines. []
Q5: How does the choice of solvent influence the synthesis of specific this compound derivatives?
A5: The choice of solvent can significantly impact the reaction pathway and product formation. For instance, using DMSO as a solvent facilitates the synthesis of 2-arylquinazoline derivatives via cyanation and rearrangement of ortho-substituted 2-halo-N-arylbenzamides. In contrast, employing 1,4-dioxane as the solvent leads to the formation of tetracyclic isoindolo[1,2-a]quinazolines. []
Q6: What are the notable biological activities exhibited by this compound derivatives?
A6: this compound derivatives display a wide range of biological activities, including:
- Anticancer Activity: These compounds have shown promising antiproliferative activity against various cancer cell lines, including breast, cervical, and colon cancer cells. Their mechanism of action often involves inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. [] [] [] []
- Antimicrobial Activity: Many this compound derivatives demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. They are also being explored for their antifungal properties. [] [] [] [] [] []
- Anti-HIV and Antitubercular Activity: Certain derivatives have shown promising activity against HIV-1, HIV-2, and Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for these infectious diseases. []
- Anticonvulsant and CNS Depressant Activity: Some derivatives display significant anticonvulsant effects and central nervous system (CNS) depressant activity, suggesting their potential for treating epilepsy and other neurological disorders. []
- Induction of NAD(P)H Quinone Oxidoreductase 1 (NQO1): This enzyme plays a crucial role in cellular defense against oxidative stress and detoxification. Some this compound derivatives can induce NQO1, potentially offering protection against cancer and other diseases associated with oxidative damage. []
Q7: How does the substitution pattern on the this compound scaffold influence its biological activity?
A7: Modifications to the this compound core structure can dramatically influence its biological activity. For example:
- Anticancer Activity: Introducing benzotriazole substituents at specific positions of the this compound ring enhances antiproliferative activity against cancer cell lines. []
- Antimicrobial Activity: Incorporating a 3-arylideneamino substituent to the core structure often increases the antibacterial activity of the compound. []
- ABCG2 Inhibition: Substituting the this compound scaffold with hydroxy, cyano, nitro, acetamido, or fluoro groups enhances inhibitory activity against the breast cancer resistance protein (ABCG2), a crucial target for overcoming multidrug resistance in cancer. []
Q8: What structural features are essential for potent ABCG2 inhibition in this compound derivatives?
A8: Research indicates that incorporating polymethoxylated N-carboranyl substituents onto the this compound scaffold significantly enhances ABCG2 inhibitory activity. For example, the compound N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine (DMQCd) exhibits potent ABCG2 inhibition in the low nanomolar range, highlighting the beneficial effect of combining polymethoxylation and carborane moieties. []
Q9: What is known about the stability of this compound derivatives under various conditions?
A9: While specific stability data for this compound is limited in the provided research, the stability of these compounds can vary greatly depending on the substituents and conditions. Generally:
- Basic Conditions: Quinazoline-4-thiones can undergo desulfurization in the presence of strong bases like sodium methoxide, leading to the formation of quinazolin-4-ones. []
- Acidic Conditions: Some this compound derivatives can be susceptible to hydrolysis in acidic media. For example, deprotection of 4-amino-8-methoxy-2-phenylquinazoline under aqueous acidic conditions can lead to the formation of 3,4-dihydro-2-phenyl-4-quinazolone derivatives. []
Q10: Are there any strategies for improving the stability or bioavailability of this compound derivatives?
A10: Although the provided research does not delve into specific formulation strategies, several approaches are commonly employed to enhance the stability and bioavailability of drug candidates:
Q11: How is computational chemistry being used in this compound research?
A11: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of 2-phenylquinazolines. Some notable applications include:
- Molecular Docking: This technique helps predict the binding affinity and interactions of this compound derivatives with their biological targets, such as tubulin or ABCG2. It aids in understanding the mechanism of action and designing more potent and selective inhibitors. [] []
- Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structure of this compound derivatives with their biological activities. These models help identify key structural features responsible for the desired activity and guide the design of new and improved compounds. []
- Theoretical Calculations: Density functional theory (DFT) calculations can predict various molecular properties, including electronic structure, geometry, and reactivity. These calculations provide insights into the stability, reactivity, and potential reaction mechanisms of this compound derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


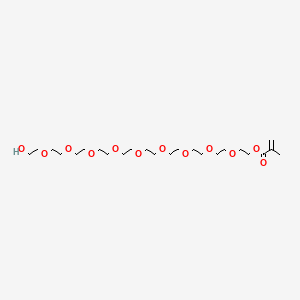
![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)
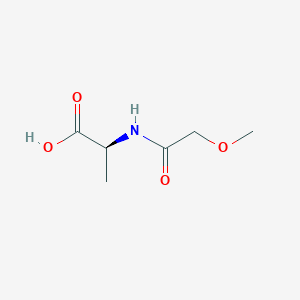
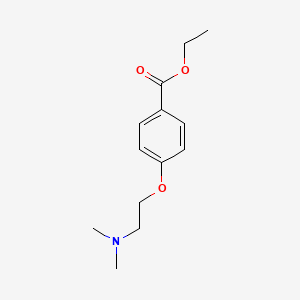
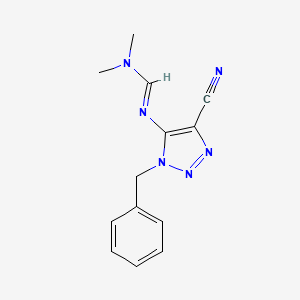
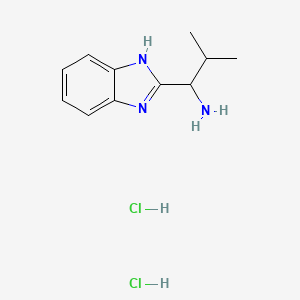
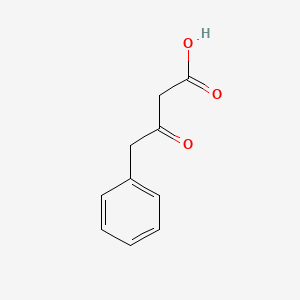
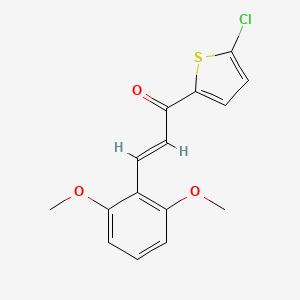
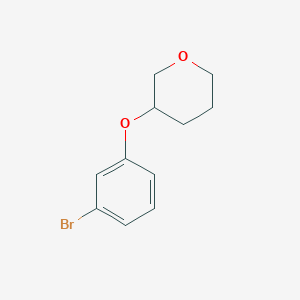
![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)
